molecular formula C20H25BrN2O B11607322 1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B11607322
M. Wt: 389.3 g/mol
InChI Key: AVZLTVXNZFTBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromophenyl group and an ethoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-ethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted piperazines with different functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and ethoxyphenyl groups can interact with hydrophobic pockets in the target proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both bromophenyl and ethoxyphenyl groups attached to the piperazine ring

Properties

Molecular Formula

C20H25BrN2O

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2O/c1-2-24-20-9-5-18(6-10-20)16-23-13-11-22(12-14-23)15-17-3-7-19(21)8-4-17/h3-10H,2,11-16H2,1H3

InChI Key

AVZLTVXNZFTBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.